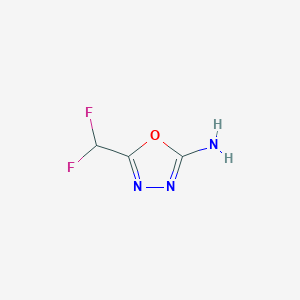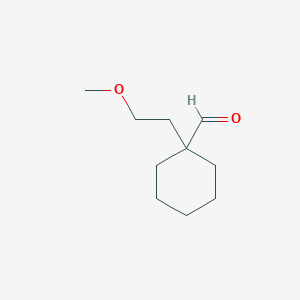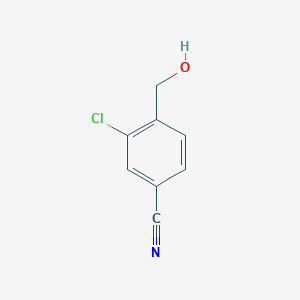![molecular formula C12H11ClN2O B1458306 N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide CAS No. 1517663-72-7](/img/structure/B1458306.png)
N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide
Descripción general
Descripción
N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide, also known as 2-chlorobenzyl cyanide or CBzCN, is a synthetic compound that has been used in scientific research for a variety of applications. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 85-87°C. CBzCN is a potent inhibitor of cytochrome P450 enzymes, and has been used in a variety of biochemical and physiological studies, as well as in drug metabolism research.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthetic Techniques : Innovative synthetic methods have been developed for producing cyclopropanecarboxamides, highlighting the relevance of such compounds in medicinal chemistry. A metal-free cyclopropanation technique has been reported for synthesizing 1-cyanocyclopropanecarboxamides with high diastereoselectivity, demonstrating the compound's synthetic accessibility and potential for further chemical modifications (Nie et al., 2017).
Crystal Structure Analysis : The crystal structure of related compounds, such as N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, has been characterized. Such studies provide insights into the molecular conformation, which is crucial for understanding the compound's reactivity and interactions (Özer et al., 2009).
Biological Activities
Antimicrobial Properties : Research on tetrahydropyrimidine-2-thiones and their derivatives, including N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, has shown significant inhibition of bacterial and fungal growth. These findings indicate the potential of N-substituted cyclopropanecarboxamides as antimicrobial agents (Akbari et al., 2008).
Enzyme Induction : The compound 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinoline carboxamide has been studied for its inducing effect on cytochrome P-450 isozymes. Although this study does not directly relate to the exact chemical , it underscores the potential biological interactions and effects of related compounds (Totis et al., 1989).
Metal Complexes with Antibacterial Activities : The synthesis and characterization of carboxamides and their metal complexes, including those with antibacterial activities against E. coli, highlight the compound's potential as a scaffold for developing new antibacterial agents. These complexes show increased activity compared to the parent ligands, suggesting the modification of such compounds could enhance their biological properties (Aktan et al., 2017).
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-10-4-2-1-3-9(10)7-15-11(16)12(8-14)5-6-12/h1-4H,5-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMKKJHJNIEKFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C(=O)NCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



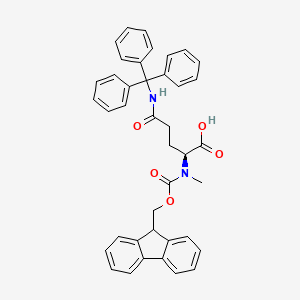
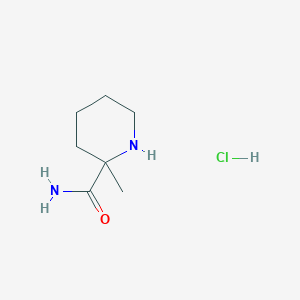
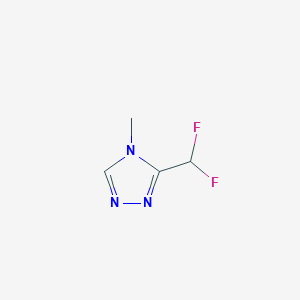
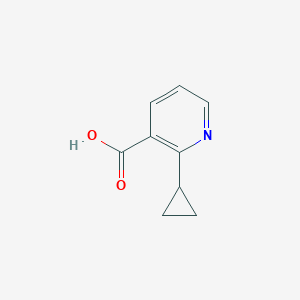
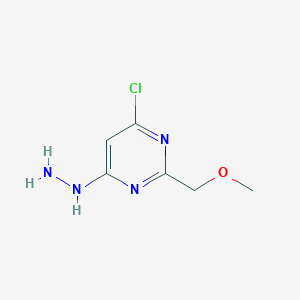
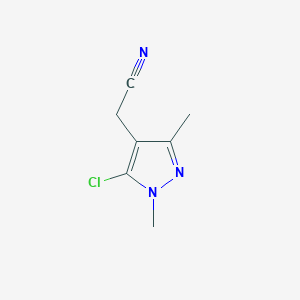
![4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1458236.png)
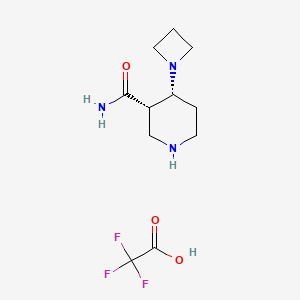
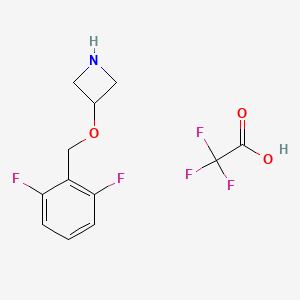
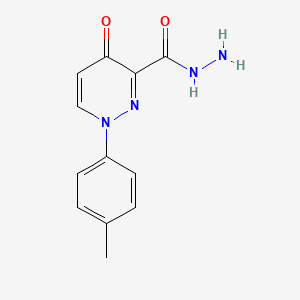
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate](/img/structure/B1458241.png)
